2-(3-nitrophenyl)-N-propylacetamide

Description

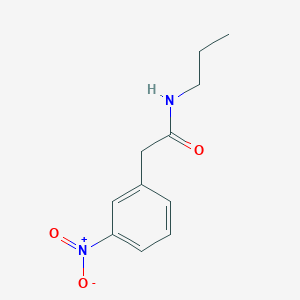

2-(3-Nitrophenyl)-N-propylacetamide is an acetamide derivative featuring a 3-nitrophenyl substituent at the 2-position of the acetamide backbone and an N-propyl group (Fig. 1).

Molecular Formula: C₁₁H₁₄N₂O₃ (inferred from nomenclature). Key Features:

- Acetamide backbone.

- 3-Nitrophenyl substituent (electron-withdrawing).

- N-propyl chain (hydrophobic moiety).

Properties

IUPAC Name |

2-(3-nitrophenyl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-6-12-11(14)8-9-4-3-5-10(7-9)13(15)16/h3-5,7H,2,6,8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUPDBXUEUYCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-N-propylacetamide typically involves the reaction of 3-nitroaniline with propylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate acylation product, which is then converted to the final amide compound. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Nitric acid, sulfuric acid.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso or nitro derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-nitrophenyl)-N-propylacetamide has been explored for various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-(3-nitrophenyl)-N-propylacetamide and related acetamide derivatives:

Substituent Effects on Physicochemical Properties

- However, nitro groups may also increase metabolic susceptibility to reduction reactions.

- Sulfonamide vs. Acetamide : The sulfonamide group in introduces stronger hydrogen-bonding capacity, which could enhance target binding affinity but reduce membrane permeability.

- Heterocyclic Systems: Compounds like V008-2382 and BF23311 incorporate complex heterocycles (e.g., tetrahydroquinazolinone, diazinopyrimidine), increasing molecular weight and rigidity. These features may improve selectivity but reduce oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.